REACTION_CXSMILES
|
O=[C:2]1[CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[NH:6][CH2:5][CH2:4][NH:3]1.O.[OH-].[Na+]>C1COCC1>[C:8]1([CH:7]2[CH2:2][NH:3][CH2:4][CH2:5][NH:6]2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
O=C1NCCNC1C1=CC=CC=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic filtrate and extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an slightly yellow solid
|
Type
|
CUSTOM
|
Details
|
that was purified by silica gel column chromatography (CHCl3:MeOH:NH4OH/9:1:0.1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1NCCNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6 mmol | |
AMOUNT: MASS | 960 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=[C:2]1[CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[NH:6][CH2:5][CH2:4][NH:3]1.O.[OH-].[Na+]>C1COCC1>[C:8]1([CH:7]2[CH2:2][NH:3][CH2:4][CH2:5][NH:6]2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
O=C1NCCNC1C1=CC=CC=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic filtrate and extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an slightly yellow solid
|
Type
|
CUSTOM
|
Details
|
that was purified by silica gel column chromatography (CHCl3:MeOH:NH4OH/9:1:0.1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1NCCNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6 mmol | |
AMOUNT: MASS | 960 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=[C:2]1[CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[NH:6][CH2:5][CH2:4][NH:3]1.O.[OH-].[Na+]>C1COCC1>[C:8]1([CH:7]2[CH2:2][NH:3][CH2:4][CH2:5][NH:6]2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
O=C1NCCNC1C1=CC=CC=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic filtrate and extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an slightly yellow solid
|
Type
|
CUSTOM
|
Details
|
that was purified by silica gel column chromatography (CHCl3:MeOH:NH4OH/9:1:0.1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1NCCNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6 mmol | |
AMOUNT: MASS | 960 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |